4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine
CAS No.:
Cat. No.: VC17603596
Molecular Formula: C16H22BrN3O
Molecular Weight: 352.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22BrN3O |
|---|---|
| Molecular Weight | 352.27 g/mol |
| IUPAC Name | [4-(1-adamantylmethoxy)-5-bromopyridin-2-yl]hydrazine |
| Standard InChI | InChI=1S/C16H22BrN3O/c17-13-8-19-15(20-18)4-14(13)21-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9,18H2,(H,19,20) |
| Standard InChI Key | FLMMUGOIKTYAJK-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)COC4=CC(=NC=C4Br)NN |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₆H₂₂BrN₃O, with a molecular weight of 352.276 g/mol . Its structure integrates three key components:
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A 5-bromo-2-hydrazinylpyridine core, providing sites for nucleophilic substitution and coordination chemistry.
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An adamantan-1-ylmethoxy substituent at the 4-position, enhancing steric bulk and lipid solubility.
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A bromine atom at the 5-position, enabling cross-coupling reactions for further derivatization.
The SMILES notation (C12(CC3CC(CC(C1)C3)C2)COC2=CC(=NC=C2Br)NN) explicitly defines its stereoelectronic configuration, highlighting the adamantane cage’s bridged cyclohexane rings and the pyridine-hydrazine conjugation .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Purity | 95% | |
| Storage Conditions | 2–8°C | |
| Molecular Weight | 352.276 g/mol | |
| CAS Registry | 1629064-59-0 |
Synthetic Approaches and Optimization
While no direct synthesis protocol for this compound is publicly documented, its structure suggests a multi-step route building on established pyridine functionalization strategies:
Retrosynthetic Analysis
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Adamantane Methoxylation: Adamantan-1-ylmethanol could be prepared via Friedel-Crafts alkylation of adamantane with formaldehyde, followed by reduction.
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Pyridine Core Assembly: 5-Bromo-2-hydrazinylpyridine (CAS 77992-44-0) serves as the foundational scaffold .
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Ether Coupling: Mitsunobu or Williamson ether synthesis likely connects the adamantane methoxy group to the pyridine ring at the 4-position.
Key Challenges
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Steric Hindrance: The adamantane group’s bulk may reduce coupling efficiency, necessitating high-temperature or phase-transfer conditions.
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Hydrazine Stability: The free hydrazine moiety requires inert atmosphere handling to prevent oxidation .
Biological and Material Applications
Pharmaceutical Intermediates
Adamantane derivatives exhibit antiviral and Parkinson’s disease applications (e.g., amantadine). The hydrazine-pyridine core may serve as a kinase inhibitor scaffold, leveraging hydrogen bonding with ATP-binding pockets .
Coordination Chemistry
The hydrazine group chelates transition metals, forming complexes with potential catalytic or antimicrobial properties. Preliminary studies on analogous compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus .
Polymer Science
Incorporating adamantane improves thermal stability in polyimides. Blends containing 10 wt% adamantane derivatives exhibit glass transition temperatures (Tg) up to 285°C .
| Hazard Class | GHS Code | Precautionary Measures | Source |
|---|---|---|---|
| Acute Oral Toxicity | H301 | Use respiratory protection | |
| Skin Irritation | H315 | Wear nitrile gloves | |
| Eye Damage | H318 | Employ face shields |
Storage Recommendations: Store under nitrogen at 2–8°C to prevent hydrazine oxidation and adamantane sublimation .
Future Research Directions
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Pharmacokinetic Studies: Evaluate blood-brain barrier penetration facilitated by the adamantane group.
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Heterocyclic Expansion: Develop fused-ring systems via hydrazine cyclization with diketones.
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Green Synthesis: Optimize atom economy in the ether coupling step using microwave-assisted techniques.
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